L-leucyl-L-prolinamide

Description

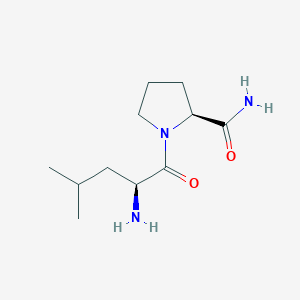

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3O2 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H21N3O2/c1-7(2)6-8(12)11(16)14-5-3-4-9(14)10(13)15/h7-9H,3-6,12H2,1-2H3,(H2,13,15)/t8-,9-/m0/s1 |

InChI Key |

DZWHFXYOHKJJJA-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Conformational Analysis of L Leucyl L Prolinamide and Its Analogues

Influence of Amino Acid Residues on Biological Activity

The identity of the amino acid residues is a primary determinant of the biological activity of L-leucyl-L-prolinamide analogues. Studies on L-prolyl-L-leucylglycinamide (PLG), a closely related and extensively studied tripeptide, demonstrate that the N-terminal prolyl residue is not an absolute requirement for its ability to modulate dopamine (B1211576) receptors. nih.gov Replacing the L-proline with other heterocyclic amino acids has yielded analogues with comparable or, in some cases, inactive profiles. nih.gov

For instance, analogues where the proline was substituted with D-Proline, Pipecolic acid (Pip), or Azetidine-2-carboxylic acid (Aze) retained activity similar to the parent compound, PLG. nih.gov However, substitutions with Thiazolidine-4-carboxylic acid (Thz) or D-Δ3,4-Proline resulted in inactive compounds. nih.gov This indicates that while the specific proline ring is not essential, the size, stereochemistry, and conformational properties of the N-terminal residue are critical for biological function. nih.gov

Similarly, modifications to the leucine (B10760876) residue or other parts of the peptide backbone have significant consequences. In a series of N-(4-nitrophenyl)-L-prolinamide derivatives, analogues with an L-leucyl residue demonstrated superior anticancer activity compared to the standard chemotherapeutic agent 5-fluorouracil. The nature of the amino acid at this position directly influences the compound's potency.

The biological activity of cyclic dipeptides is also highly sensitive to the constituent amino acid residues. A study on the inhibition of aflatoxin production by cyclo(L-Leu-L-Pro) and its analogues showed that cyclo(L-Val-L-Pro) had comparable, if not slightly better, activity. However, replacing leucine with glycine, as in cyclo(L-Leu-L-Gly), led to a significant loss of activity, suggesting that a hydrophobic amino acid paired with proline is beneficial for this specific biological effect. asm.org

Table 1: Activity of PLG Analogues with Modified N-Terminal Residue Data sourced from a study on the modulation of central dopamine receptors. nih.gov

| Analogue | N-Terminal Residue | Activity Compared to PLG |

|---|---|---|

| PLG | L-Proline | Reference |

| Analogue 2 | D-Proline | Comparable |

| Analogue 3 | Pyroglutamic acid | Comparable |

| Analogue 4 | Thiazolidine-4-carboxylic acid | Inactive |

| Analogue 5 | Pipecolic acid | Comparable |

| Analogue 6 | Azetidine-2-carboxylic acid | Comparable |

| Analogue 7 | L-Δ3,4-Proline | Comparable |

| Analogue 8 | D-Δ3,4-Proline | Inactive |

Impact of Cyclic Dipeptide Structures and Lactam Formation on Bioactivity

Cyclization of linear peptides into structures like diketopiperazines (DKPs) or other lactams is a common strategy to enhance biological activity and stability. cymitquimica.comnih.gov The formation of L-leucyl-L-proline lactam, also known as cyclo(L-Leu-L-Pro), creates a conformationally restricted molecule with distinct properties. cymitquimica.com

Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. pnas.orgwikipedia.org This pyrrolidine (B122466) ring imparts exceptional conformational rigidity, severely restricting the backbone dihedral angle φ to approximately -65° to -75°. pnas.orgwikipedia.org This rigidity reduces the conformational entropy of the unfolded state, making folded structures more stable. wikipedia.org The proline residue acts as a "structural disruptor" in the middle of α-helices and β-sheets but is commonly found in turns. pnas.org This inherent rigidity is a key factor in stabilizing specific peptide conformations required for biological activity.

The formation of a lactam ring, creating a cyclic dipeptide, introduces further conformational constraints and can lead to enhanced stability and unique bioactivities. cymitquimica.comresearchgate.net Cyclo(L-Leu-L-Pro) has been identified as a secondary metabolite from various microorganisms and exhibits a broad spectrum of antimicrobial and antifungal activities. asm.orgnih.gov This bioactivity is not observed in the constituent amino acids, L-leucine and L-proline, indicating that the cyclic structure is essential. asm.org The rigid DKP scaffold can mimic preferential peptide conformations, such as β-turns, which are often involved in molecular recognition events. nih.govbeilstein-journals.org Studies on lactam-constrained analogues of PLG support the hypothesis that the bioactive conformation is a type II β-turn, and locking the molecule into this shape enhances its ability to modulate dopamine receptors. beilstein-journals.orgnih.gov

Conformational Rigidity Imparted by the Prolyl Residue

Stereochemical Considerations in Activity Profiles

The stereochemistry of the amino acid residues is a critical factor determining the biological activity of peptides and their analogues. The specific spatial arrangement of substituents influences how the molecule fits into a biological target, such as an enzyme active site or a receptor binding pocket.

Table 2: Stereochemistry and Inhibition of Aflatoxin Production Data sourced from a study on A. parasiticus. asm.org

| Compound | Stereochemistry | Inhibitory Activity |

|---|---|---|

| cyclo(L-Leu-L-Pro) | L, L | Strong |

| cyclo(D-Leu-D-Pro) | D, D | Strong |

| cyclo(D-Leu-L-Pro) | D, L | Weaker |

| cyclo(L-Leu-D-Pro) | L, D | Weaker |

Computational and Spectroscopic Approaches in Conformational Analysis

A variety of advanced analytical techniques are employed to elucidate the precise three-dimensional structure and conformational dynamics of L-leucyl-L-prolinamide and its analogues.

X-ray Crystallography: This technique provides high-resolution structural data for molecules in their crystalline state. The crystal structure of N-acetyl-L-leucyl-L-prolinamide monohydrate has been determined, revealing that the peptide linkage is in a trans conformation and the pyrrolidine ring adopts a Cγ-endo puckered conformation. nih.gov Such studies provide definitive snapshots of preferred low-energy conformations. The crystal structures of cyclic dipeptides, including cyclo-L-prolyl-L-leucyl, have also been solved, offering insights into their rigid architecture. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of peptides in solution, which can be more biologically relevant than the solid state. NMR has been used to identify and confirm the structure of cyclo(L-Leu-L-Pro) isolated from bacterial extracts. asm.orgnih.gov Furthermore, NMR analysis of a chemotactic peptide analogue where leucine was replaced by proline showed that the molecule adopted a γ-turn in solution, a conformational change that was linked to its loss of activity. nih.gov

Computational Modeling: Molecular mechanics and molecular docking studies complement experimental data by providing insights into conformational energies and peptide-receptor interactions. fccc.edu These computational methods are used to build models of how these peptides bind to their biological targets, helping to rationalize observed SAR data and guide the design of new analogues. For instance, ab initio calculations have demonstrated that the proline ring's structure is dependent on the backbone dihedral angles. fccc.edu

Rational Design of Bioactive Analogues based on SAR Data

The knowledge gained from SAR and conformational studies enables the rational design of novel analogues with improved properties such as enhanced potency, selectivity, or metabolic stability. pharmacologymentor.comresearchgate.net

One successful strategy involves creating conformationally constrained analogues that lock the peptide into its presumed bioactive conformation. The development of various lactam-based PLG analogues was guided by the hypothesis that a type II β-turn is the active shape, leading to potent dopamine receptor modulators. beilstein-journals.orgnih.gov

Another approach is the addition of specific chemical groups to improve interactions with the target or enhance physicochemical properties.

Enhancing Lipophilicity: In one study, incorporating a bulky, lipophilic 1-adamantanecarbonyl group onto the proline residue of a tetrapeptide was found to be crucial for achieving low micromolar inhibitory potency. nih.gov Similarly, adding lipophilic moieties designed to mimic the leucine side chain enhanced the binding of PLG peptidomimetics, presumably by accessing a hydrophobic binding pocket on the receptor. beilstein-journals.org

Improving Permeability: To enhance hydrophobicity and promote passive diffusion across biological membranes, trifluoromethylated (CF₃) proline analogues of PLG were synthesized. rsc.org The incorporation of the highly lipophilic CF₃ group significantly increased the hydrophobicity of the peptide. rsc.org

These examples highlight how a deep understanding of the molecule's structure-activity relationships allows for the targeted and rational design of new, more effective compounds. grafiati.com

Advanced Research Avenues and Future Directions

Integration with Peptidomimetic Design Principles

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. The L-leucyl-L-prolinamide structure is a valuable starting point for peptidomimetic design due to the inherent conformational constraint imposed by the proline residue.

Proline's cyclic structure restricts the peptide backbone's flexibility, which is a crucial attribute in designing molecules that can adopt and maintain a specific bioactive conformation, such as a β-turn. nih.gov This is a common strategy to increase a molecule's binding affinity and selectivity for a biological target. nih.gov Research into proline-containing peptides has shown that modifications can enhance their potency and selectivity. For instance, incorporating proline can disrupt alpha-helical structures, which may lead to better targeting of bacterial membranes over mammalian cells. acs.orgacs.org

Future design principles could involve:

Conformational Locking: Introducing additional cyclic constraints or unnatural amino acids to lock the L-leucyl-L-prolinamide backbone into a highly specific shape that mimics the binding loop of a larger protein. nih.govnih.gov

Scaffold Decoration: Using the dipeptide as a core scaffold and attaching various functional groups to the leucine (B10760876) side chain or the proline ring to probe interactions with target proteins. Studies on related compounds have shown that adding groups like a 4-nitrophenyl moiety can create derivatives with potential anticancer activity by enabling interactions with proteases or kinases.

Cyclization: Transforming the linear amide into a cyclic dipeptide (CDP), specifically cyclo(L-leucyl-L-prolyl) or a diketopiperazine (DKP). This cyclization dramatically increases stability against enzymatic degradation and can confer new biological activities. nih.govsciforum.netcymitquimica.com These rigid cyclic structures serve as excellent platforms for further chemical modification in drug discovery. nih.gov

Exploration of Novel Biosynthetic Pathways for Proline-Containing Peptides

While L-leucyl-L-prolinamide is primarily produced via chemical synthesis, the exploration of biosynthetic pathways for structurally similar compounds, particularly cyclic dipeptides (CDPs), offers promising avenues for greener and more diverse production methods. ontosight.ai

The natural biosynthesis of proline-containing peptides is predominantly carried out by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs) . mdpi.comuzh.chfrontiersin.org These enzymatic assembly lines can incorporate a wide variety of standard and non-proteinogenic amino acids, including L-leucine and L-proline, into a peptide chain. nih.govnih.gov The process involves distinct modules, each responsible for selecting, activating, and adding a specific amino acid. uzh.chnih.gov The final step often involves a thioesterase domain that releases the peptide, sometimes catalyzing its cyclization. nih.govnih.gov

Another key enzyme family is the cyclodipeptide synthases (CDPSs) , which use aminoacyl-tRNAs (the building blocks of ribosomal protein synthesis) to create CDPs. mdpi.com These enzymes provide a more direct route to producing the cyclic backbone found in compounds like cyclo(L-leucyl-L-prolyl). mdpi.com

Future research directions in this area include:

Enzyme Discovery: Mining microbial genomes for novel NRPS and CDPS gene clusters that may produce L-leucyl-L-prolinamide or its cyclic analog.

Enzyme Engineering: Modifying the substrate specificity of known NRPS adenylation domains or CDPSs to force the incorporation of leucine and proline, potentially leading to the direct enzymatic production of the dipeptide amide.

Whole-Cell Biocatalysis: Developing engineered microbial strains, such as E. coli, that overexpress specific hydrolase or synthetase enzymes for the efficient conversion of precursors into L-leucyl-L-prolinamide. mdpi.comtandfonline.com

Development of L-Leucyl-L-Prolinamide and Its Derivatives as Biochemical Research Tools

The unique structural features of L-leucyl-L-prolinamide and its derivatives make them suitable for development as specialized tools in biochemical and biomedical research. Their value lies in their ability to interact with specific biological systems in a predictable manner.

The cyclic form, cyclo(L-leucyl-L-prolyl) , has been identified as a significant bioactive molecule produced by various bacteria, including Achromobacter xylosoxidans and Lactobacillus coryniformis. nih.govnih.gov It has been extensively studied as a tool to probe and inhibit complex microbial processes. Research has demonstrated its efficacy in:

Inhibiting Aflatoxin Production: It represses the transcription of key genes in the aflatoxin biosynthetic pathway of fungi like Aspergillus parasiticus. nih.govasm.orgresearchgate.net

Attenuating Biofilm Formation: It has shown significant, dose-dependent antibiofilm activity against pathogens like Listeria monocytogenes. oup.com

Modulating Quorum Sensing: As proline-based diketopiperazines are known to be involved in intracellular communication, these compounds serve as tools to study and potentially disrupt these signaling pathways. sciforum.net

Derivatives have also been synthesized for specific research applications. For example, L-Leucyl-N-(4-nitrophenyl)-L-prolinamide has been investigated as a potential enzyme inhibitor and anticancer agent, providing a chemical probe to study protein-protein interactions.

Future development could focus on creating derivatives with specific functionalities, such as fluorescent tags or photoaffinity labels, to help identify and characterize their binding partners within cells.

| Derivative/Analog | Studied Application/Activity | Organism/System Studied | Reference(s) |

| Cyclo(L-leucyl-L-prolyl) | Inhibition of aflatoxin production | Aspergillus parasiticus, Aspergillus flavus | nih.govnih.govasm.org |

| Cyclo(L-leucyl-L-prolyl) | Inhibition of biofilm formation and virulence | Listeria monocytogenes | oup.com |

| Cyclo(L-leucyl-L-prolyl) | Antifungal; growth inhibition | Aspergillus flavus | nih.gov |

| L-Leucyl-N-(4-nitrophenyl)-L-prolinamide | Potential enzyme inhibition; anticancer activity | Cancer cell lines | |

| D-leucyl-N-(4-carbamimidoylbenzyl)-L-prolinamide | Experimental prothrombin inhibitor | DrugBank Database Entry | drugbank.com |

Unexplored Mechanistic Pathways and Target Identification

A significant frontier in the study of L-leucyl-L-prolinamide and its analogs is the elucidation of their precise molecular mechanisms and the identification of their cellular targets. While broad biological activities like antifungal or antibiofilm effects are documented, the specific proteins or pathways they modulate are often poorly understood. nih.govresearchgate.net

For its cyclic analog, cyclo(L-leucyl-L-prolyl), initial target identification has been pursued using computational methods. In silico molecular docking studies against the fungus Aspergillus flavus predicted strong binding interactions with several key enzymes, suggesting a multi-target mechanism for its antifungal activity. nih.gov The mechanism for inhibiting aflatoxin synthesis has been linked to the transcriptional repression of genes like aflR, pksL1, and dmtA, although the upstream sensor or transcription factor that the dipeptide interacts with remains unknown. asm.orgresearchgate.net

The broader family of proline-containing peptides, known as glyprolines, are known to interact with specific receptors like CXCR1/2 or regulate protein-protein interactions, such as the binding of IGF-1 to its binding protein. nih.govresearchgate.net These established interactions for related peptides suggest plausible, yet unexplored, target classes for L-leucyl-L-prolinamide.

Key future research goals include:

Target Deconvolution: Employing techniques like affinity chromatography, yeast two-hybrid screening, or thermal shift assays to identify the direct binding partners of L-leucyl-L-prolinamide and its derivatives.

Pathway Analysis: Using transcriptomics and proteomics to understand the global cellular response to treatment with the compound, which can provide clues about its mechanism of action.

Structural Biology: Determining the crystal structure of the compound bound to its target protein to understand the precise molecular interactions and guide the design of more potent and selective derivatives.

| Compound | Potential/Identified Target(s) | Context/Organism | Method of Identification | Reference(s) |

| Cyclo(L-leucyl-L-prolyl) | FAD glucose dehydrogenase | Aspergillus flavus | In silico molecular docking | nih.gov |

| Dihydrofolate reductase | Aspergillus flavus | In silico molecular docking | nih.gov | |

| Urate oxidase | Aspergillus flavus | In silico molecular docking | nih.gov | |

| Genes: aflR, hexB, pksL1, dmtA | Aspergillus parasiticus | Reverse Transcription-PCR | asm.orgresearchgate.net | |

| D-leucyl-N-(4-carbamimidoylbenzyl)-L-prolinamide | Prothrombin | Human | Database Annotation (Experimental) | drugbank.com |

| Related Proline Peptides (e.g., N-a-PGP, cGP) | CXCR1/2 Receptors, IGF-1 Binding Protein-3 | Human | Functional Assays | nih.govresearchgate.net |

Q & A

Q. How can researchers optimize blinding and randomization in behavioral assays involving L-leucyl-L-prolinamide?

- Methodological Answer :

- Blinding : Use coded samples and automated scoring systems (e.g., EthoVision XT for rodent behavior) to minimize observer bias.

- Randomization : Allocate treatment groups via computer-generated sequences (e.g., Research Randomizer) and stratify by baseline characteristics (e.g., weight).

- Audit Trails : Maintain detailed lab notebooks with timestamps and raw data links .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.